Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine ring system substituted with a chloro group, an oxo group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer synthesis, which uses a combination of 2-aminopyridine and a β-ketoester under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes, such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division . In cancer research, it has been shown to interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-chloro-4-hydroxy-3-quinolinecarboxylate
- Ethyl 8-chloro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Ethyl 6-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities
Biological Activity
Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C11H9ClN2O3
- Molecular Weight : 232.65 g/mol
The compound features a naphthyridine core, which is known for its ability to interact with biological targets such as enzymes and receptors.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of this compound. It exhibits significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for different derivatives of naphthyridines have been reported to range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.22 | - |
Staphylococcus epidermidis | 0.25 | - |
In addition to its bactericidal properties, this compound has shown efficacy in inhibiting biofilm formation, which is critical in treating chronic infections .
Antiviral Properties
Preliminary findings suggest that ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine derivatives may also possess antiviral activity. They have been evaluated for their ability to inhibit viral replication, making them potential candidates for antiviral drug development .
Anticancer Activity
Research indicates that this compound may inhibit tumor growth through various mechanisms. Studies have highlighted its potential as an anticancer agent by targeting specific pathways involved in cell proliferation and survival . The ability to act on DNA gyrase and dihydrofolate reductase (DHFR) has been noted, with IC50 values ranging from 12.27–31.64 μM for DNA gyrase inhibition .
Table 2: Inhibition Potency Against Key Enzymes
Enzyme | IC50 (μM) |
---|---|
DNA Gyrase | 12.27 - 31.64 |
DHFR | 0.52 - 2.67 |
The biological activity of this compound can be attributed to its interaction with key enzymes involved in bacterial and cancer cell metabolism. The compound acts as an inhibitor of DNA gyrase and DHFR, both of which are essential for DNA replication and synthesis in prokaryotic and eukaryotic cells.
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of various naphthyridine derivatives reported significant reductions in bacterial viability when treated with ethyl 6-chloro derivatives compared to controls .
- Cancer Cell Line Testing : In vitro tests on cancer cell lines indicated that the compound reduced cell viability significantly at concentrations correlating with its IC50 values against DHFR .
Properties
Molecular Formula |
C11H9ClN2O3 |
---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
ethyl 6-chloro-4-oxo-1H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)8-5-14-10-7(9(8)15)3-6(12)4-13-10/h3-5H,2H2,1H3,(H,13,14,15) |
InChI Key |
ONGUEFVXXWAVQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.